3-({2-[(5-propyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid -

3-({2-[(5-propyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Catalog Number: EVT-4401940
CAS Number:
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-[(1R,2S,3S,5R)-6,6-Dimethyl-3-(4-iodobenzenesulfonylamino)bicyclo[3.1.1]hept-2-yl]-5(Z)-heptenoic acid (I-SAP)

    Compound Description: I-SAP is a high-affinity thromboxane (TX) A2/prostaglandin (PG) H2 receptor antagonist. It exhibited antagonistic activity against TXA2/PGH2 mimetics-induced platelet aggregation. Additionally, I-SAP displayed agonistic activity by inducing platelet shape change, which could be blocked by pretreatment with SQ29548, a TXA2/PGH2 receptor antagonist [].

[1S-(1α,2β(5Z),3α(1E,3R*),4α)]-7-[3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo-[2.2.1]heptan-2yl]-5'heptenoic acid (I-BOP)

    Compound Description: I-BOP serves as a thromboxane (TX) A2/prostaglandin (PG) H2 mimetic, effectively inducing platelet aggregation. Its activity can be antagonized by I-SAP [].

15S-hydroxy-11α,9α-(epoxymethano)-prosta-5Z,13E-dienoic acid (U46619)

    Compound Description: U46619 is a thromboxane (TX) A2/prostaglandin (PG) H2 mimetic, inducing platelet aggregation. It acts similarly to I-BOP and can be antagonized by I-SAP [].

[1S-(1α,2β(5Z),3β,4α)]-7-[3-[[2-[(Phenylamino)carbonyl]hydrazino]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid (SQ29548)

    Compound Description: SQ29548 is a TXA2/PGH2 receptor antagonist capable of blocking the platelet shape change induced by I-SAP. It acts as a tool to further characterize the activity of I-SAP [].

10,10-Difluoro-TXA2 (Compound I)

    Compound Description: Compound I, retaining the natural stereochemistry of TXA2, acts as an agonist in both human platelets and canine saphenous veins, inducing effects similar to TXA2 itself [].

(15R)-10,10-Difluoro-TXA2 (Compound II)

(5E)-10,10-Difluoro-TXA2 (Compound III)

(5E,15R)-10,10-Difluoro-TXA2 (Compound IV)

    Compound Description: Compound IV, yet another stereoisomer of the difluoro TXA2 analog, exhibits antagonistic activity against platelet aggregation induced by Compound I []. Notably, it also acts as an agonist in canine saphenous veins, inducing contractions [].

9,11-Dimethylmethano-11,12-methano-16-(3-iodo-4-hydroxyphenyl)-13,14-dihydro-13-aza-15a,βω-tetranor-TXA2 (I-PTA-OH)

    Compound Description: I-PTA-OH acts as a TXA2/PGH2 antagonist, indicating its ability to block the effects of TXA2 and PGH2 []. It is often employed in radioligand binding studies to investigate TXA2/PGH2 receptors.

exo,exo-7-Oxa-bicyclo[2.2.1]hept-2-ene-5,6-dicarboxylic acid diethyl ester (Compound 2)

    Compound Description: Compound 2 serves as a monomer in ring-opening metathesis polymerization (ROMP) reactions, leading to the formation of polymers with distinct properties [].

Exo,exo-5,6-bis[[[3,5-bis(3,4-(dodecyl-1-oxy)benzyloxy)]benzyloxy]carbonyl]-7-oxabicyclo[2.2.1]hept-2-ene (Compound 3)

    Compound Description: Similar to Compound 2, Compound 3 serves as a monomer in ring-opening metathesis polymerization (ROMP), yielding polymers with specific characteristics []. Its bulky substituents often impart unique properties to the resulting polymers.

Exo,exo-5,6-bis[[[3,4-bis(3,4,5-(dodecyl-1-oxy)benzyloxy)]benzyloxy]carbonyl]-7-oxabicyclo[2.2.1]hept-2-ene (Compound 4)

    Compound Description: Like Compounds 2 and 3, Compound 4 acts as a monomer in ring-opening metathesis polymerization (ROMP) []. The variation in its substituents compared to Compound 3 can lead to polymers with different properties.

Exo,exo-5,6-bis[[[3,4,5-tris(3,4,5-(dodecyl-1-oxy)benzyloxy)]benzyloxy]carbonyl]-7-oxabicyclo[2.2.1]hept-2-ene (Compound 5)

    Compound Description: Similar to Compounds 2, 3, and 4, Compound 5 is employed as a monomer in ring-opening metathesis polymerization (ROMP) reactions []. Its bulky and elaborate substituents contribute to the unique characteristics of the resulting polymers.

[1S-[1α,2α(Z),3α,4α]]-7-[3-[[[[(1-Oxoheptyl)amino]acetyl]amino]-methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid (Compound (-)-7)

    Compound Description: Compound (-)-7 is a bicyclic prostaglandin analog, specifically a potent and selective thromboxane A2 (TxA2) receptor antagonist, exhibiting inhibitory effects on various TxA2-mediated processes, including platelet aggregation and smooth muscle contraction []. Unlike some related omega-chain allylic alcohols, this amide and its analogs demonstrated no direct contractile activity in various in vitro and in vivo models [].

3R(+)-N-(2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N′-(3-methylphenyl)urea (L365,260)

    Compound Description: L365,260 is characterized as a partial agonist at the human wild-type and constitutively active cholecystokinin-2 receptors (CCK2R), meaning it elicits a submaximal response compared to a full agonist [].

4-{[2-[[3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[[1.7.7-trimethyl-bicyclo[2.2.1]hept-2-yl)-oxy]carbonyl]amino]propyl]amino]-1-phenylethyl]amino}-4-oxo-[1S-1a.2[S(S)]4a]]-butanoate N-methyl-D-glucamine (PD135,158)

    Compound Description: PD135,158, similar to L365,260, acts as a partial agonist at both the human wild-type and constitutively active CCK2R []. It elicits submaximal responses compared to full agonists.

(R)-1-Naphthalenepropanoic acid, β-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl] (CR2945)

    Compound Description: CR2945, like L365,260 and PD135,158, exhibits partial agonism at both the human wild-type and constitutively active CCK2R, eliciting submaximal responses [].

1-[(R)-2,3-Dihydro-1-(2,3-dihydro-1-(2-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

    Compound Description: YM022 is identified as a neutral antagonist at the human wild-type and constitutively active CCK2R []. It binds to the receptor but does not alter its basal activity.

N-(+)-[1-(Adamant-1-ylmethyl)-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]-N′-phenylurea (GV150,013X)

    Compound Description: GV150,013X acts as an inverse agonist at the human wild-type and constitutively active CCK2R. It binds to the receptor and reduces its basal activity [].

([(N-[Methoxy-3 phenyl] N-[N-methyl N-phenyl carbamoylmethyl], carbomoyl-methyl)-3 ureido]-3-phenyl)-2-propionic acid (RPR101,048)

    Compound Description: RPR101,048, similar to GV150,013X, functions as an inverse agonist at both the human wild-type and constitutively active CCK2R [], decreasing the receptor's basal activity upon binding.

2-Methyl propyl bicyclo(2.2.1)hept-2-ene-5-carboxylate (Carbo-tert-butoxynorbornene)

    Compound Description: Carbo-tert-butoxynorbornene is a monomer used in the synthesis of cycloaliphatic polymers for 193-nm photolithography [].

Bicyclo(2.2.1)hept-2-ene carboxylic acid (Norbornene carboxylic acid)

    Compound Description: Norbornene carboxylic acid is another monomer utilized in the development of cycloaliphatic polymers designed for 193-nm photolithography [].

8-Methyl-8-carboxy tetracyclo(4,4,0.12,5,17,10)dodec-3-ene (Methyltetracyclododecene carboxylic acid)

    Compound Description: Methyltetracyclododecene carboxylic acid serves as a monomer in the synthesis of cycloaliphatic polymers for 193-nm photolithography []. It contributes to the etch resistance and mechanical properties of the resulting polymers.

Properties

Product Name

3-({2-[(5-propyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

IUPAC Name

3-[[(5-propylthiophene-3-carbonyl)amino]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C17H20N2O4S/c1-2-3-12-7-11(8-24-12)15(20)18-19-16(21)13-9-4-5-10(6-9)14(13)17(22)23/h4-5,7-10,13-14H,2-3,6H2,1H3,(H,18,20)(H,19,21)(H,22,23)

InChI Key

UORYALHLDZCESL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NNC(=O)C2C3CC(C2C(=O)O)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.